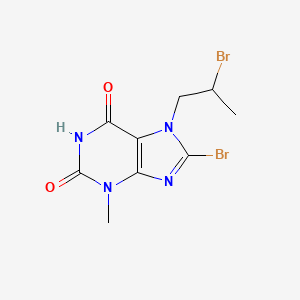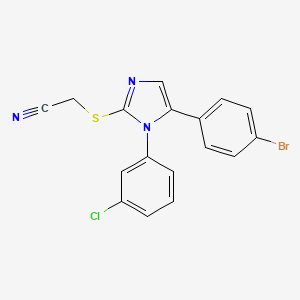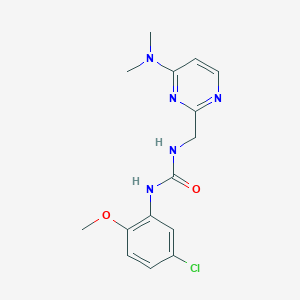
8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of brominated organic molecules with potential importance in various chemical synthesis processes. Brominated derivatives are often used in organic synthesis due to their reactivity, allowing for further functionalization and modification.
Synthesis Analysis
Brominated compounds are typically synthesized through halogenation reactions, where bromine atoms are introduced into organic molecules. These reactions can be facilitated by different conditions and catalysts, depending on the desired specificity and position of the bromine atoms within the molecule. For example, the synthesis of brominated cyclic compounds often involves selective bromination techniques to achieve the desired substitution pattern (Oda, Miyakoshi, Kitahara, & Oda, 1977; Umehara, Hishida, Fujieda, & Sasaki, 1977).
Molecular Structure Analysis
The molecular structure of brominated compounds is significantly influenced by the presence and position of bromine atoms. These atoms can affect the overall molecular conformation and stability due to their size and electron-withdrawing nature. X-ray crystallography is often used to determine the exact structure and conformation of these molecules (Umehara, Takayanagi, Ogura, & Hishida, 1978).
Chemical Reactions and Properties
Brominated derivatives are reactive toward nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. This property is utilized in various synthetic pathways to introduce different functional groups into the molecule. The reactivity can be influenced by the surrounding chemical environment and the presence of other functional groups (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of brominated compounds, such as melting and boiling points, solubility, and crystal structure, can vary widely depending on the molecular structure. Bromine atoms generally increase the molecular weight and can affect the compound's volatility and solubility in organic solvents (Kapoor, Gupta, Rajnikant, Shah, & Andotra, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for the application of brominated compounds in organic synthesis. Their behavior in reactions like electrophilic addition, nucleophilic substitution, and radical reactions defines their utility in constructing complex molecules (Choi & Chi, 2004).
Wissenschaftliche Forschungsanwendungen
Unusual Reactions in Organic Synthesis :
- The reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF led to unexpected products, indicating complex and unusual reaction pathways in organic synthesis (Khaliullin & Shabalina, 2020).
Protective Group Chemistry :
- The thietanyl group has been used effectively as a protective group in the synthesis of various derivatives of 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones (Khaliullin, Shabalina & Sharafutdinov, 2010).
Synthesis of Fused Ring Compounds :
- Bromination and chlorination studies of specific diones have led to the synthesis of various α-halo-diones, demonstrating the versatility of bromine in the synthesis of complex organic molecules (Umehara, Hishida, Fujieda & Sasaki, 1977).
Synthesis of Novel Heterocyclic Compounds :
- Efforts in synthesizing pyranobenzopyranopyridines and benzodipyran derivatives using bromination techniques highlight the role of bromine in creating novel heterocyclic structures (Hishmat, Khalil, El-Naem & Abd Elrahman, 1986).
Chemical Rearrangements and Transformations :
- Studies on bromo-β-dicarbonyl compounds and their interactions with thiouracil derivatives have contributed to the understanding of chemical rearrangements and the synthesis of novel compounds (Yavolovskii et al., 2016).
Applications in Pharmaceutical Chemistry :
- Research into gem-difluorinated 1,6-naphthyridine-5,7-diones, synthesized using a brominated intermediate, demonstrates the potential of such compounds in pharmaceutical chemistry (Piron et al., 2012).
Eigenschaften
IUPAC Name |
8-bromo-7-(2-bromopropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N4O2/c1-4(10)3-15-5-6(12-8(15)11)14(2)9(17)13-7(5)16/h4H,3H2,1-2H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKPOFSZLFLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)




![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)
![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)